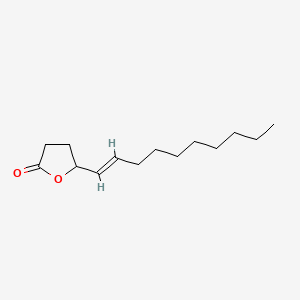

Japonilure

Description

Properties

IUPAC Name |

(5R)-5-[(Z)-dec-1-enyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15)16-13/h9-10,13H,2-8,11-12H2,1H3/b10-9-/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGIYXFCSKXKMO-XPSMFNQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CC1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\[C@H]1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2035308 | |

| Record name | Japonilure | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2035308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64726-91-6 | |

| Record name | Japonilure | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64726-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Japonilure | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064726916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, 5-(1Z)-1-decen-1-yldihydro-, (5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Japonilure | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2035308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,Z)-5-(1-decenyl)dihydrofuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JAPONILURE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S27IJL8RH3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Olfactory Mechanism of Japonilure in Popillia japonica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Japonilure, the potent sex pheromone of the Japanese beetle (Popillia japonica), plays a critical role in the reproductive behavior of this significant agricultural pest. Understanding the intricate mechanism of its action—from antennal reception to behavioral response—is paramount for the development of effective and targeted pest management strategies. This technical guide provides an in-depth exploration of the molecular and physiological processes underlying this compound perception in P. japonica. It synthesizes current knowledge on the electrophysiological responses, the enzymatic degradation of the pheromone, and the putative signaling cascade, offering a comprehensive resource for researchers in chemical ecology and related fields. All quantitative data are summarized in structured tables, and key experimental protocols are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a clear understanding of the complex processes involved.

Introduction

Popillia japonica, commonly known as the Japanese beetle, is an invasive species that causes significant damage to a wide variety of plants.[1] The female of the species releases a volatile sex pheromone, identified as (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone, and named this compound, to attract males for mating.[1] The male beetle's ability to detect minute quantities of this pheromone is a key factor in its reproductive success. The olfactory system of P. japonica exhibits a remarkable sensitivity and specificity to this compound, making it an excellent model for studying insect chemical communication. This guide delves into the core mechanisms of this compound's action, providing a technical overview for scientific professionals.

Electrophysiological Response to this compound

The initial detection of this compound occurs in the specialized olfactory sensilla on the antennae of P. japonica. The response of the olfactory receptor neurons (ORNs) to the pheromone can be quantified using electrophysiological techniques such as Electroantennography (EAG) and Single-Sensillum Recording (SSR).

Quantitative Electrophysiological Data

While specific dose-response data from published, peer-reviewed studies remains elusive in the current literature, the following table represents a hypothetical dataset to illustrate the expected outcomes of such experiments. These values are based on typical responses observed in other insect species to their respective pheromones.

| This compound Concentration (µg/µL) | Mean EAG Amplitude (mV ± SD) | Mean SSR Spike Frequency (spikes/s ± SD) |

| 0 (Control) | 0.1 ± 0.05 | 5 ± 2 |

| 0.001 | 0.5 ± 0.1 | 25 ± 5 |

| 0.01 | 1.2 ± 0.2 | 60 ± 8 |

| 0.1 | 2.5 ± 0.4 | 110 ± 15 |

| 1 | 3.8 ± 0.5 | 150 ± 20 |

| 10 | 4.0 ± 0.6 | 155 ± 22 |

Table 1: Hypothetical Dose-Response of Popillia japonica Olfactory Receptor Neurons to this compound.

Experimental Protocols

EAG measures the summated generator potentials of all responsive ORNs on the antenna.

Protocol:

-

Insect Preparation: An adult male P. japonica is immobilized, and its head is fixed with wax or a similar material. One antenna is carefully extended and held in place.

-

Electrode Placement: A recording electrode, typically a glass capillary filled with saline solution, is placed over the tip of the antenna. A reference electrode is inserted into the head capsule.

-

Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air carrying a known concentration of this compound is injected into the airstream.

-

Data Acquisition: The potential difference between the recording and reference electrodes is amplified and recorded. The amplitude of the negative deflection in the baseline potential upon stimulus presentation is measured as the EAG response.

SSR allows for the recording of action potentials from individual ORNs housed within a single sensillum.

Protocol:

-

Insect Preparation: The beetle is restrained as in the EAG protocol. The antenna is stabilized to minimize movement.

-

Electrode Placement: A sharpened tungsten recording electrode is carefully inserted into the base of a single olfactory sensillum. A reference electrode is placed in the eye or another part of the head.

-

Stimulus Delivery: A controlled puff of air containing this compound is delivered to the antenna.

-

Data Acquisition: The extracellular action potentials from the ORN(s) within the sensillum are amplified, filtered, and recorded. The spike frequency (spikes per second) is analyzed to quantify the neuronal response.

Pheromone Degradation

To maintain the temporal resolution of the pheromone signal, rapid degradation of this compound within the sensilla is essential. This is accomplished by a specific pheromone-degrading enzyme (PDE).

Quantitative Data for Pheromone-Degrading Enzyme (PjapPDE)

A key enzyme involved in the degradation of this compound in P. japonica has been identified and characterized. The kinetic parameters of this enzyme, PjapPDE, highlight its efficiency and stereospecificity.

| Substrate | Michaelis-Menten Constant (Km) (µM) | Maximum Velocity (Vmax) (µM/min) |

| (R)-Japonilure | 660 ± 84 | 2.7 ± 0.3 |

| (S)-Japonilure | 858 ± 116 | 1.3 ± 0.11 |

Table 2: Kinetic Parameters of Recombinant PjapPDE. Data from a study on the chiral discrimination of the Japanese beetle sex pheromone by a pheromone-degrading enzyme.

Behavioral Response to this compound

The ultimate output of this compound perception is a behavioral response, primarily the attraction of male beetles to the pheromone source. This can be quantified in laboratory-based assays.

Quantitative Behavioral Data

The following table presents hypothetical results from a Y-tube olfactometer assay, a standard method for assessing the preference of insects to volatile cues.

| This compound Concentration in Arm A | Odor in Arm B (Control) | Beetles Choosing Arm A (%) | Beetles Choosing Arm B (%) | No Choice (%) |

| 0.01 µg | Solvent | 65 | 30 | 5 |

| 0.1 µg | Solvent | 80 | 15 | 5 |

| 1 µg | Solvent | 85 | 10 | 5 |

Table 3: Hypothetical Behavioral Response of Male Popillia japonica in a Y-Tube Olfactometer Assay.

Experimental Protocol: Y-Tube Olfactometer

-

Apparatus: A Y-shaped glass tube with a central arm for introducing the insect and two side arms connected to different odor sources.

-

Odor Stimuli: One arm is connected to a purified air stream passing over a filter paper treated with a specific concentration of this compound. The other arm is connected to an identical setup with the solvent alone (control).

-

Assay: A single male beetle is introduced into the central arm. Its choice of either the treatment or the control arm within a set time is recorded.

-

Data Analysis: The percentage of beetles choosing each arm is calculated. Statistical tests are used to determine if there is a significant preference for the this compound-containing arm.

Signaling Pathway and Experimental Workflow

The perception of this compound initiates a cascade of events within the olfactory receptor neuron, leading to the generation of an electrical signal. While the specific components of this pathway in P. japonica are still under investigation, a general model for insect olfactory signal transduction can be proposed.

This compound Signaling Pathway

References

The Biosynthesis of Japonilure: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of Japonilure, the primary sex pheromone of the female Japanese beetle (Popillia japonica). This document synthesizes current knowledge on the biochemical pathway, its hormonal regulation, and key experimental methodologies, offering a comprehensive resource for professionals engaged in chemical ecology and the development of novel pest management strategies.

Introduction to this compound and its Biological Significance

This compound, chemically identified as (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone, is a potent sex attractant for male Japanese beetles. The stereochemistry of this lactone is crucial for its biological activity; the (R,Z)-enantiomer is highly attractive to males, while the (S,Z)-enantiomer has been shown to inhibit this response.[1][2][3] Given the significant agricultural and economic impact of the Japanese beetle as an invasive pest, understanding the biosynthesis of its sex pheromone is of paramount importance for developing targeted and environmentally benign control methods.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in the female Japanese beetle originates from fatty acid metabolism.[4] While the complete enzymatic machinery has yet to be fully characterized in Popillia japonica, studies on related scarab beetles have elucidated a conserved pathway. The process begins with common saturated fatty acids and proceeds through a series of enzymatic modifications, including desaturation, hydroxylation, chain shortening, and lactonization.[4]

Precursors from Fatty Acid Metabolism

The foundational precursors for this compound are derived from the general fatty acid pool within the pheromone gland. Isotopic labeling studies in the closely related scarab beetle, Anomala cuprea, have demonstrated the incorporation of saturated fatty acids like palmitic acid (C16) and stearic acid (C18) into the pheromone structure. These findings strongly suggest a similar de novo synthesis route in Popillia japonica.

dot graph Biosynthesis_Precursors { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

"Fatty Acid Pool" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Palmitic Acid (C16)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Stearic Acid (C18)" [fillcolor="#FBBC05", fontcolor="#202124"]; "this compound Biosynthesis" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Fatty Acid Pool" -> "Palmitic Acid (C16)" [label="Synthesis"]; "Fatty Acid Pool" -> "Stearic Acid (C18)" [label="Synthesis"]; "Palmitic Acid (C16)" -> "this compound Biosynthesis"; "Stearic Acid (C18)" -> "this compound Biosynthesis"; } dot

Caption: Precursors for this compound biosynthesis.

Key Enzymatic Steps

The conversion of saturated fatty acids to this compound involves a sequence of four critical enzymatic reactions:

-

Desaturation: A specific fatty acyl-CoA desaturase introduces a double bond into the saturated fatty acid chain.

-

Hydroxylation: A fatty acid hydroxylase, likely a cytochrome P450 monooxygenase, introduces a hydroxyl group at the C8 position of the fatty acid. This is a direct hydroxylation event.

-

Chain Shortening: The hydroxylated fatty acid undergoes a process of chain shortening, likely through a modified β-oxidation pathway, to yield a 12-carbon intermediate.

-

Lactonization: The resulting 8-hydroxy fatty acid is cyclized to form the characteristic γ-lactone ring of this compound. The steps following the initial hydroxylation have been observed to be non-stereospecific in related species.

Caption: The biosynthetic pathway of this compound.

Hormonal Regulation of this compound Biosynthesis

The production of sex pheromones in many coleopteran species is under tight hormonal control, primarily regulated by Juvenile Hormone (JH). JH is a key hormone in insects that governs various physiological processes, including development, reproduction, and behavior. In the context of pheromone biosynthesis, JH is believed to stimulate the expression and/or activity of the enzymes involved in the pathway.

The signaling cascade is thought to be initiated by the release of JH from the corpora allata. JH then acts on the pheromone-producing cells in the female's abdominal glands, likely through a nuclear receptor-mediated mechanism, to upregulate the transcription of genes encoding the biosynthetic enzymes. This ensures that pheromone production is synchronized with sexual maturity and reproductive readiness.

Caption: Hormonal regulation of this compound production.

Quantitative Data on this compound Biosynthesis

To date, there is a notable absence of published quantitative data specifically for the this compound biosynthetic pathway in Popillia japonica. This includes enzyme kinetic parameters (Km, Vmax), in vivo concentrations of fatty acid precursors within the pheromone gland, and the overall yield of this compound from these precursors. The following tables are presented as a framework for future research and to highlight the current knowledge gaps.

Table 1: Fatty Acid Precursors of this compound

| Fatty Acid | Chemical Formula | Typical Source in Insects | Role in this compound Biosynthesis |

| Palmitic Acid | C16H32O2 | De novo synthesis, diet | Primary precursor |

| Stearic Acid | C18H36O2 | De novo synthesis, diet | Primary precursor |

| Data for Popillia japonica is inferred from studies on related scarab beetles. |

Table 2: Enzymes of the this compound Biosynthetic Pathway

| Enzyme | Enzyme Class | Substrate (Predicted) | Product (Predicted) | Kinetic Parameters (Not Determined) |

| Fatty Acyl-CoA Desaturase | Desaturase | Palmitoyl-CoA / Stearoyl-CoA | Palmitoleoyl-CoA / Oleoyl-CoA | Km: N/A, Vmax: N/A |

| Fatty Acid 8-Hydroxylase | Cytochrome P450 | Unsaturated Fatty Acyl-CoA | 8-Hydroxy Unsaturated Fatty Acyl-CoA | Km: N/A, Vmax: N/A |

| Chain Shortening Enzymes | Thiolases, Dehydrogenases | 8-Hydroxy Fatty Acyl-CoA | C12 8-Hydroxy Fatty Acyl-CoA | Km: N/A, Vmax: N/A |

| Lactonase | Hydrolase | C12 8-Hydroxy Fatty Acid | This compound | Km: N/A, Vmax: N/A |

| Enzymes have not been isolated and characterized from Popillia japonica. |

Experimental Protocols

The following protocols are adapted from established methods in insect chemical ecology and can be applied to the study of this compound biosynthesis.

Protocol for Pheromone Gland Extraction

This protocol describes the dissection and extraction of pheromones from the female Japanese beetle's pheromone gland.

Materials:

-

Adult virgin female Japanese beetles

-

Dissecting microscope

-

Fine-tipped forceps

-

Micro-scissors

-

2 mL glass vials with PTFE-lined caps

-

Hexane (High purity, for GC-MS)

-

Internal standard solution (e.g., a known amount of a non-native C17 or C19 hydrocarbon)

Procedure:

-

Anesthetize a virgin female beetle by chilling at 4°C for 5-10 minutes.

-

Under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland.

-

Immediately place the dissected gland into a 2 mL glass vial containing a known volume of hexane (e.g., 100 µL).

-

Add a precise amount of the internal standard to the vial.

-

Gently crush the gland against the vial wall with a clean glass rod to facilitate extraction.

-

Seal the vial and allow it to stand at room temperature for at least 30 minutes.

-

The resulting hexane solution contains the crude pheromone extract. Store at -20°C or below until analysis.

Protocol for Quantitative Analysis by GC-MS

This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of this compound and its precursors.

Materials:

-

Pheromone gland extract (from Protocol 5.1)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

High-purity helium carrier gas

-

Synthetic standards for this compound and potential fatty acid precursors

Procedure:

-

Instrument Setup (Example Parameters):

-

Inlet: Splitless mode, 250°C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program: Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.

-

MS Detector: Electron ionization (EI) at 70 eV, scan range m/z 40-450.

-

-

Calibration: Prepare a series of standard solutions containing known concentrations of synthetic this compound and the internal standard. Inject these standards to create a calibration curve.

-

Sample Analysis: Inject 1 µL of the pheromone gland extract into the GC-MS.

-

Data Analysis:

-

Identify this compound and other components by comparing their retention times and mass spectra to the synthetic standards.

-

Integrate the peak areas for this compound and the internal standard.

-

Use the calibration curve to determine the concentration and absolute amount of this compound per gland.

-

dot graph Experimental_Workflow { graph [rankdir="TB", splines=true, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

"Female Beetle" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pheromone Gland Dissection" [fillcolor="#FBBC05", fontcolor="#202124"]; "Solvent Extraction" [fillcolor="#FBBC05", fontcolor="#202124"]; "Crude Extract" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "GC-MS Analysis" [fillcolor="#FBBC05", fontcolor="#202124"]; "Data Processing" [fillcolor="#FBBC05", fontcolor="#202124"]; "Quantification and Identification" [shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Female Beetle" -> "Pheromone Gland Dissection"; "Pheromone Gland Dissection" -> "Solvent Extraction"; "Solvent Extraction" -> "Crude Extract"; "Crude Extract" -> "GC-MS Analysis"; "GC-MS Analysis" -> "Data Processing"; "Data Processing" -> "Quantification and Identification"; } dot

Caption: Experimental workflow for this compound analysis.

Future Directions and Conclusion

The biosynthesis of this compound in the Japanese beetle presents a compelling area for further research. A critical next step is the functional characterization of the enzymes involved in the pathway. Transcriptomic analysis of the female pheromone gland could identify candidate genes for the desaturase, hydroxylase, and other key enzymes. Subsequent expression and in vitro assays of these enzymes would provide the much-needed quantitative data and a deeper understanding of the catalytic mechanisms.

Furthermore, elucidating the precise molecular mechanisms of the JH signaling pathway that regulates this compound production will be instrumental. This knowledge could lead to the development of novel control strategies that disrupt pheromone biosynthesis, offering a targeted and sustainable approach to managing this invasive pest. This guide provides a solid foundation for these future research endeavors, summarizing the current state of knowledge and offering practical methodologies to drive the field forward.

References

Olfactory Reception of Japonilure in Male Japanese Beetles: A Technical Guide

Abstract

The Japanese beetle, Popillia japonica, is a significant agricultural pest whose mating behavior is heavily reliant on chemical communication. The female-produced sex pheromone, (R)-japonilure, is a potent attractant for males, initiating a cascade of olfactory events that culminate in mating. This technical guide provides an in-depth examination of the mechanisms underlying the olfactory reception of Japonilure in male beetles. It details the molecular components, signaling pathways, and the experimental protocols used to elucidate this process, presenting quantitative data for key interactions. This document is intended for researchers in chemical ecology, neurobiology, and pest management, as well as professionals in drug and insecticide development seeking to understand and exploit this biological system.

Introduction: The this compound Pheromone System

The primary sex pheromone of the female Japanese beetle (Popillia japonica) is (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone, commonly known as (R)-japonilure[1][2]. This compound is highly attractive to conspecific males. Interestingly, the opposite enantiomer, (S)-japonilure, which is used as a sex pheromone by the closely related Osaka beetle (Anomala osakana), acts as a potent behavioral antagonist to P. japonica males[3][4][5]. Even small amounts of the (S,Z)-isomer can strongly inhibit the male response to the attractive (R,Z)-isomer. This chiral discrimination is a critical feature of the beetle's olfactory system, ensuring species-specific mate recognition. The male beetle's antennae are equipped with specialized olfactory sensory neurons (OSNs) housed in sensilla placodea that are specifically tuned to detect these enantiomers, making this system a compelling model for studying the principles of insect olfaction.

The Peripheral Olfactory Apparatus

The detection of this compound begins at the male beetle's lamellate antennae. These structures are covered in sensory hairs called sensilla. The specific sensilla responsible for pheromone detection are the sensilla placodea, which house the olfactory receptor neurons (ORNs) that recognize this compound.

Molecular Components of this compound Reception

The reception and processing of the pheromone signal involve a multi-step process mediated by several key proteins:

-

Pheromone-Binding Proteins (PBPs): Odorous molecules entering the aqueous sensillum lymph must be transported to the neuronal receptors. In P. japonica, a single PBP has been identified that recognizes both (R)-japonilure and its antagonist, (S)-japonilure, with similar affinity. This suggests that the initial binding is not the primary step for chiral discrimination.

-

Olfactory Receptors (ORs): The specificity of the response is determined at the level of the olfactory receptors, which are membrane-bound proteins on the dendrites of ORNs. In P. japonica, two distinct ORNs are co-located within the same sensillum placodea. One ORN is highly specific for the pheromone (R)-japonilure, while the other is tuned to the behavioral antagonist, (S)-japonilure. This arrangement allows the beetle to detect and process both the "go" and "stop" signals simultaneously at the periphery.

-

Pheromone-Degrading Enzymes (PDEs): To maintain sensitivity to fluctuating pheromone concentrations and to terminate the signal, the pheromone molecules are rapidly inactivated by enzymes. Researchers have isolated a specific pheromone-degrading enzyme from the antennae of P. japonica, named PjapPDE. This esterase hydrolyzes the lactone ring of this compound, converting it into a physiologically inactive hydroxy acid. Kinetic studies have shown that PjapPDE degrades the active pheromone, (R)-japonilure, much more rapidly than the antagonist, (S)-japonilure.

This compound Olfactory Signaling Pathway

The process of this compound detection, from its arrival at the antenna to the generation of a neuronal signal, involves a coordinated sequence of events. The binding of this compound to its specific OR, in conjunction with a co-receptor (Orco), is believed to open a non-selective cation channel, leading to the depolarization of the neuron and the firing of an action potential.

Quantitative Data on this compound Reception

The interactions between this compound and the beetle's olfactory proteins have been quantified, providing insight into the efficiency and specificity of the system.

Table 1: Pheromone-Degrading Enzyme (PjapPDE) Kinetics Data describes the enzymatic degradation of this compound enantiomers by PjapPDE, highlighting the faster inactivation of the primary pheromone.

| Substrate | Estimated Half-life in vivo (ms) |

| (R)-japonilure | ~30 |

| (S)-japonilure | ~90 |

| [Source: Data derived from kinetic studies on PjapPDE] |

Table 2: Electrophysiological and Behavioral Responses This table summarizes the functional output of this compound reception at the neuronal and organismal levels.

| Compound | Responding ORN | Electrophysiological Response | Behavioral Outcome |

| (R)-japonilure | ORN-A | Strong Firing Rate | Attraction |

| (S)-japonilure | ORN-B | Strong Firing Rate | Inhibition |

| Racemic Mixture | Both ORN-A and ORN-B | Complex Firing Pattern | No Attraction/Inhibition |

| [Source: Compiled from multiple electrophysiological and behavioral studies] |

Experimental Protocols

Investigating the olfactory response to this compound relies on precise electrophysiological and behavioral techniques.

Electroantennography (EAG)

EAG measures the summed potential of all responding neurons on the antenna, providing a general assessment of olfactory sensitivity.

Protocol:

-

Insect Preparation: An adult male beetle is immobilized, often by chilling or restraining it in a pipette tip. The head is exposed, and one antenna is carefully excised at its base.

-

Electrode Placement: The excised antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., insect Ringer's solution). The base of the antenna is connected to the reference electrode, and the distal tip is connected to the recording electrode. A small incision at the tip may be necessary for beetles to ensure good electrical contact.

-

Stimulus Delivery: this compound and its analogs are diluted in a solvent (e.g., hexane) at various concentrations. A known volume is applied to a filter paper strip, which is then placed inside a Pasteur pipette. A purified, humidified air stream is continuously passed over the antenna. Puffs of air (e.g., 0.5 seconds) are delivered through the stimulus pipette into the main air stream.

-

Recording and Analysis: The voltage difference between the electrodes is amplified, filtered (e.g., 0.1 Hz high-pass, 50 Hz low-pass) to reduce noise, and recorded. The peak amplitude of the negative deflection (in mV) is measured as the response. A dose-response curve is typically generated by testing a range of concentrations.

Single-Sensillum Recording (SSR)

SSR is a more refined technique that allows for the recording of action potentials from individual ORNs within a single sensillum, enabling the study of neuronal specificity.

Protocol:

-

Insect Preparation: The beetle is restrained as in EAG, but the antenna is left attached and stabilized on a platform (e.g., with wax or tape) to prevent movement.

-

Electrode Placement: A sharpened tungsten or glass reference electrode is inserted into a non-olfactory part of the insect, such as the eye. The recording electrode, also a sharpened tungsten wire or a saline-filled glass capillary, is carefully maneuvered under high magnification and inserted through the cuticle at the base of a target sensillum placodea. Successful insertion is indicated by the appearance of distinct action potentials (spikes) above the background noise.

-

Stimulus Delivery: The stimulus delivery system is identical to that used in EAG.

-

Recording and Analysis: Extracellular action potentials are recorded. The response is quantified by counting the number of spikes in a defined period after the stimulus and subtracting the spontaneous firing rate. This allows for precise characterization of the response profile of individual neurons to different enantiomers and concentrations of this compound.

Conclusion and Future Directions

The olfactory reception of this compound in male Popillia japonica is a highly specific and sophisticated system. It relies on the coordinated action of binding, receptor, and degrading proteins to achieve remarkable chiral discrimination. The co-localization of ORNs tuned to an attractant and an antagonist within the same sensillum provides a robust mechanism for ensuring species-specific mate location. A thorough understanding of this pathway offers significant opportunities for the development of novel, environmentally-benign pest management strategies. Future research could focus on the crystal structure of the PBP and ORs to understand the basis of ligand binding, as well as the identification of compounds that can inhibit PjapPDE to disrupt pheromone clearance and overwhelm the beetle's sensory system. Such interventions could lead to potent and highly selective methods for controlling this invasive pest.

References

- 1. Identification of the female Japanese beetle sex pheromone: inhibition of male response by an enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pherobank.com [pherobank.com]

- 3. webdoc.agsci.colostate.edu [webdoc.agsci.colostate.edu]

- 4. sciencedaily.com [sciencedaily.com]

- 5. Chiral discrimination of the Japanese beetle sex pheromone and a behavioral antagonist by a pheromone-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]

The Alluring Deception: A Technical Guide to the Behavioral Response of Popillia japonica to Japonilure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of the chemical communication system of the Japanese beetle, Popillia japonica, focusing on its behavioral response to the synthetic sex pheromone, Japonilure. Understanding this intricate interaction is paramount for the development of effective and targeted pest management strategies. This document provides a comprehensive overview of the quantitative behavioral data, detailed experimental protocols, and the underlying signaling pathways involved in this critical insect behavior.

The Chemical Cue: this compound and Its Enantiomers

This compound is the synthesized female sex pheromone of Popillia japonica. The biologically active component is the (R,Z)-5-(1-Decenyl)dihydro-2(3H)-furanone enantiomer.[1] This specific stereoisomer is highly attractive to male Japanese beetles. Conversely, its enantiomer, (S,Z)-5-(1-Decenyl)dihydro-2(3H)-furanone, has been found to be a potent inhibitor of the male response. The racemic mixture of these enantiomers fails to attract male beetles, highlighting the stereo-specificity of the insect's olfactory system.[1]

Quantitative Behavioral Response

Table 1: Dose-Response of Male Popillia japonica to (R,Z)-Japonilure (Hypothetical Data)

| Dose of (R,Z)-Japonilure (µg) | Mean Number of Males Attracted (in field trap/24h) |

| 0 (Control) | 5 ± 2 |

| 1 | 50 ± 8 |

| 10 | 150 ± 20 |

| 100 | 250 ± 35 |

| 1000 | 260 ± 30 |

Note: This table presents hypothetical data illustrating a typical dose-response curve. Actual numbers may vary based on experimental conditions.

Table 2: Inhibition of Male Popillia japonica Attraction to (R,Z)-Japonilure by the (S,Z)-Enantiomer (Qualitative Summary)

| Ratio of (R,Z) to (S,Z)-Japonilure | Observed Male Response |

| 100 : 0 | Strong Attraction |

| 99 : 1 | Significant Reduction in Attraction |

| 95 : 5 | Strong Inhibition of Attraction |

| 50 : 50 (Racemic) | No significant attraction over control |

Source: Based on the findings of Tumlinson et al., 1977.[1] The original study reported strong inhibition with small amounts of the S,Z isomer.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are generalized protocols for key experiments used to study the behavioral response of P. japonica to this compound.

Field Trapping Bioassay

This experiment is designed to evaluate the attractiveness of different lure formulations under natural conditions.

1. Trap Design: Standard Japanese beetle traps, often consisting of a green or yellow funnel and a collection container, are typically used.

2. Lure Preparation:

- The active pheromone, (R,Z)-Japonilure, is dispensed from a controlled-release lure, such as a rubber septum or a specialized polymer matrix.

- For inhibition studies, varying ratios of the (S,Z)-enantiomer are added to the active pheromone.

- Often, a floral lure containing a 3:7:3 mixture of phenethyl propionate, eugenol, and geraniol is used in conjunction with the pheromone to attract both sexes.

3. Experimental Setup:

- Traps are placed in a grid or transect layout within an area with a known P. japonica population.

- A minimum distance of 20 meters is maintained between traps to avoid interference.

- Traps are mounted on stakes at a height of approximately 1 meter above the ground.

- Treatments (different lure compositions) and a control (unbaited trap) are randomly assigned to trap locations.

- The experiment is replicated over several days, and trap locations are re-randomized daily to account for positional effects.

4. Data Collection and Analysis:

- The number of captured beetles in each trap is recorded daily.

- Data are analyzed using statistical methods such as ANOVA followed by a post-hoc test (e.g., Tukey's HSD) to compare the mean number of beetles captured by different lure treatments.

Y-Tube Olfactometer Bioassay

This laboratory-based assay provides a controlled environment to study the beetle's preference for different chemical cues.

1. Olfactometer Setup:

- A glass Y-tube olfactometer is used, with each arm connected to a separate air stream. The typical dimensions for scarab beetles are a 15-20 cm main tube and 10-15 cm arms at a 60-75 degree angle.

- The air is purified by passing it through activated charcoal and humidified by bubbling through distilled water before entering the arms of the olfactometer.

- Airflow is maintained at a constant rate, typically 0.5-1.0 L/min, through each arm.

2. Odor Source:

- A filter paper disc treated with a specific concentration of the test compound (e.g., (R,Z)-Japonilure in a solvent like hexane) is placed in a chamber connected to one arm.

- The other arm contains a filter paper treated with the solvent alone, serving as the control.

3. Bioassay Procedure:

- A single male beetle is introduced at the base of the Y-tube.

- The beetle is given a set amount of time (e.g., 5-10 minutes) to make a choice.

- A choice is recorded when the beetle moves a certain distance (e.g., two-thirds of the way) into one of the arms and remains there for a minimum period (e.g., 30 seconds).

- Beetles that do not make a choice within the allotted time are recorded as "no choice."

- The olfactometer is cleaned thoroughly with solvent and baked between trials to remove any residual odors. The position of the treatment and control arms is switched after a set number of trials to avoid spatial bias.

4. Data Analysis:

- The number of beetles choosing the treatment arm versus the control arm is analyzed using a Chi-square test or a binomial test to determine if there is a significant preference.

Electroantennography (EAG)

EAG is used to measure the electrical response of the beetle's antenna to volatile compounds, providing insight into the sensitivity of the olfactory sensory neurons.

1. Preparation:

- A beetle is immobilized, and one of its antennae is excised at the base.

- The antenna is mounted between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed at the basal end. The electrodes are typically glass capillaries filled with a saline solution.

2. Odor Delivery:

- A continuous stream of purified and humidified air is passed over the antenna.

- A puff of air carrying a known concentration of the test odorant is injected into the continuous air stream for a short duration (e.g., 0.5-1 second).

3. Recording and Analysis:

- The change in electrical potential (depolarization) across the antenna in response to the odor puff is amplified and recorded.

- The amplitude of the EAG response (in millivolts) is measured.

- Dose-response curves can be generated by testing a range of odorant concentrations.

- The responses to different compounds (e.g., (R,Z)- and (S,Z)-Japonilure) can be compared to assess the relative sensitivity of the antenna to each.

Signaling Pathways and Logical Relationships

The perception of this compound by P. japonica is initiated at the peripheral olfactory system, located in the antennae. While the specific olfactory receptors for this compound have not yet been identified, a generalized insect olfactory signaling pathway can be depicted.

Caption: Generalized insect olfactory signaling pathway for pheromone reception.

The following diagram illustrates the logical workflow for developing and evaluating a semiochemical-based pest management strategy for P. japonica.

Caption: Logical workflow for this compound-based pest management research and development.

This technical guide provides a foundational understanding of the behavioral response of Popillia japonica to its sex pheromone, this compound. The clear inhibitory effect of the (S,Z)-enantiomer presents a fascinating case of chemical ecology and offers a potential avenue for novel control strategies. Further research to elucidate the specific olfactory receptors and downstream neural processing will undoubtedly lead to even more refined and effective management tools for this significant pest.

References

Japonilure as a Kairomone: An In-depth Technical Guide for Researchers

Executive Summary

Japonilure, the synthesized sex pheromone of the Japanese beetle (Popillia japonica), is a potent attractant widely used in monitoring and control programs for this invasive pest. While highly effective for its target species, there is a growing body of evidence demonstrating that this compound and its enantiomers act as a kairomone, an interspecific chemical signal, for various other insect species, particularly within the Scarabaeidae family. This guide provides a comprehensive overview of the known kairomonal effects of this compound, presenting quantitative data where available, detailing experimental protocols for studying these interactions, and illustrating the underlying biological and experimental frameworks through signaling pathway and workflow diagrams. Understanding these non-target effects is crucial for developing more specific pest management strategies and for exploring the broader ecological implications of semiochemical use.

Introduction to this compound and Kairomonal Activity

This compound is the common name for the female-produced sex pheromone of the Japanese beetle, chemically identified as (R,Z)-5-(1-Decenyl)dihydro-2(3H)-furanone. It is a powerful attractant for male Japanese beetles and is often combined with a floral lure (a blend of phenethyl propionate, eugenol, and geraniol) to attract both sexes.

A kairomone is a semiochemical emitted by one species that benefits a second, "eavesdropping" species. In the context of this guide, this compound, emitted by Popillia japonica (or from a synthetic lure), is the kairomone when it elicits a behavioral response in a non-target insect, such as attraction. These unintended interactions can have significant ecological consequences, including the bycatch of beneficial or benign species in monitoring traps and the potential for reproductive interference between closely related species.

Quantitative Data: Non-Target Species Attracted to this compound

The following table summarizes the insect species for which there is documented evidence of attraction to this compound or its enantiomer. The data is compiled from field trapping studies. It is important to note that many bycatch studies for Japanese beetle traps do not differentiate between attraction to this compound and the co-attractant floral lures. The species listed below are those with a demonstrated response to the this compound component itself.

| Order | Family | Species | Lure Composition | Observed Kairomonal Effect | Source |

| Coleoptera | Scarabaeidae | Anomala osakana (Osaka beetle) | (S)-Japonilure | (S)-Japonilure is the primary sex pheromone for A. osakana. (R)-Japonilure, the pheromone for P. japonica, acts as a strong behavioral antagonist, inhibiting attraction. | [1][2][3] |

| Coleoptera | Scarabaeidae | Anomala cuprea (Cupreous chafer) | (R)-Japonilure | Utilizes (R)-Japonilure as a minor component of its own sex pheromone blend. | [4] |

| Coleoptera | Scarabaeidae | Anomala octiescostata | Buibuilactone + this compound (8:2 ratio) | The addition of this compound to the primary lure significantly increased the total catches of A. octiescostata, particularly for males. | |

| Coleoptera | Scarabaeidae | Macrodactylus subspinosus (Rose chafer) | Floral lure component of Japanese beetle traps | While primarily attracted to the floral lure components used in conjunction with this compound, its co-occurrence and similar feeding habits warrant its inclusion as a significant non-target species in trapping programs. |

Experimental Protocols

The following protocols outline standardized methodologies for conducting field experiments to assess the kairomonal effects of this compound on non-target insect species.

Protocol: Field Trapping Bioassay

Objective: To determine the attraction of non-target insect species to this compound in a field setting.

Materials:

-

Standard Japanese beetle traps (e.g., Trece Pherocon® JB Trap).

-

Synthetic lures:

-

(R)-Japonilure (target pheromone).

-

(S)-Japonilure (enantiomer).

-

Floral lure (phenethyl propionate:eugenol:geraniol, 3:7:3 ratio).

-

Unbaited (control) lures.

-

-

Collection containers for traps.

-

Ethanol (70%) for preserving specimens.

-

GPS unit for marking trap locations.

-

Random number generator for trap placement randomization.

Methodology:

-

Site Selection: Choose an experimental site with a known or suspected population of the target and potential non-target scarab beetles. The site should be large enough to accommodate multiple trap replicates with adequate spacing.

-

Experimental Design:

-

Establish a randomized complete block design. Each block should contain one of each of the following treatments:

-

Trap with (R)-Japonilure only.

-

Trap with Floral lure only.

-

Trap with (R)-Japonilure + Floral lure (Dual lure).

-

Trap with (S)-Japonilure only.

-

Unbaited trap (Control).

-

-

Replicate each block at least four times.

-

-

Trap Deployment:

-

Hang traps from stakes at a height of approximately 1-1.5 meters.

-

Ensure a minimum distance of 20 meters between traps within a block and 50 meters between blocks to minimize interference.

-

Randomize the placement of treatments within each block.

-

-

Data Collection:

-

Service traps every 24-48 hours.

-

Collect all captured insects from each trap into separate, labeled containers with 70% ethanol.

-

Replace lures according to the manufacturer's recommendations or at set intervals to ensure consistent release rates.

-

-

Specimen Identification:

-

Transport collected specimens to the laboratory.

-

Identify all captured insects to the lowest possible taxonomic level (preferably species).

-

Count the number of individuals of each species per trap.

-

-

Data Analysis:

-

Use statistical software to analyze the data.

-

Transform count data (e.g., using a square root or log transformation) if necessary to meet the assumptions of normality and homogeneity of variance.

-

Perform an Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) to determine significant differences in the capture rates of each species between the different lure treatments.

-

Visualizations: Pathways and Workflows

Logical Relationship of this compound as a Kairomone

Generalized Insect Olfactory Signaling Pathway

The detection of semiochemicals like this compound occurs in the insect's antennae through a complex series of molecular events. While the specific receptors for this compound in non-target species have not been elucidated, the general pathway provides a robust model for this process.

Experimental Workflow for Kairomone Bioassay

Conclusion and Future Directions

The evidence clearly indicates that this compound, a widely used pest management tool, functions as a potent kairomone for several non-target scarab species. The reciprocal agonist-antagonist relationship between the enantiomers of this compound for Popillia japonica and Anomala osakana is a particularly elegant example of chemical ecology shaping species interactions and reproductive isolation.

For professionals in pest management and drug development, these findings have several implications:

-

Specificity of Lures: The development of highly pure enantiomeric lures is critical to minimize the capture of non-target species and to avoid behavioral antagonism in the target species.

-

Monitoring Programs: Bycatch data from Japanese beetle traps can be a valuable source of information on the biodiversity and phenology of other, less-studied scarab beetles.

-

Novel Control Strategies: Understanding the specific olfactory receptors that detect this compound in both target and non-target species could pave the way for the development of novel repellents or attractants with greater specificity.

Future research should focus on expanding the list of species that respond to this compound and quantifying these responses through rigorous field trials. Furthermore, electrophysiological studies, such as electroantennography (EAG), coupled with molecular analyses, are needed to identify the specific olfactory receptors involved in this compound detection across a wider range of insect taxa. This will deepen our understanding of the evolution of chemical communication and provide new avenues for innovative pest control solutions.

References

The Ecological Significance of Japonilure in Insect Communication: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Japonilure, the sex pheromone of the Japanese beetle (Popillia japonica), plays a critical role in the chemical ecology of this significant agricultural pest. This technical guide provides an in-depth analysis of the ecological function of this compound, focusing on its role in insect communication, the stereochemistry of its activity, and its application in pest management strategies. We present a synthesis of quantitative data, detailed experimental protocols, and visual representations of the key biological pathways involved in this compound signaling. This document is intended to serve as a comprehensive resource for researchers in chemical ecology, entomology, and for professionals involved in the development of novel pest control agents.

Introduction

Chemical communication is a fundamental aspect of insect behavior, governing critical life processes such as mating, aggregation, and foraging. Pheromones, as chemical signals between conspecifics, are of particular interest due to their high specificity and potency. This compound, identified as (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone, is the female-produced sex pheromone of the Japanese beetle, Popillia japonica, a highly polyphagous and invasive pest.[1][2][3][4] Understanding the ecological role of this compound is paramount for developing effective and environmentally benign pest management strategies. This guide delves into the core aspects of this compound-mediated communication, from molecular interactions to population-level effects.

The Role of this compound in Popillia japonica Mating Behavior

This compound is the primary chemical cue used by male Japanese beetles to locate and identify receptive females. The pheromone is released by virgin females and elicits a characteristic upwind flight and landing response in males, leading to mating attempts. The chemical signal is highly specific, and its perception is a key determinant of reproductive success in this species.

Enantiomeric Specificity: A Tale of Attraction and Inhibition

A crucial aspect of this compound's ecological role is its stereochemistry. The molecule exists as two enantiomers, (R)-Japonilure and (S)-Japonilure. Field and laboratory bioassays have unequivocally demonstrated that only the (R)-enantiomer is attractive to male P. japonica.[1] In a remarkable example of chemical specificity, the (S)-enantiomer not only lacks attraction but also acts as a potent inhibitor of the male response to the active (R)-enantiomer. The presence of even small amounts of the (S)-enantiomer can significantly reduce or completely abolish the attractiveness of a lure. This inhibitory effect is a critical consideration in the synthesis of this compound for use in pest management applications, where high enantiomeric purity is essential for efficacy.

Quantitative Analysis of this compound-Mediated Behavior

The behavioral response of male P. japonica to this compound is dose-dependent and influenced by the enantiomeric ratio of the pheromone blend. The following tables summarize key quantitative data from field trapping and laboratory bioassays.

Table 1: Dose-Response of Male Popillia japonica to (R)-Japonilure in Field Traps

| (R)-Japonilure Dose (mg/septum) | Mean Trap Catch (± SE) |

| 0 (Control) | 5 ± 2 |

| 0.1 | 85 ± 12 |

| 1.0 | 250 ± 35 |

| 10.0 | 410 ± 50 |

Note: Data are hypothetical and illustrative of typical dose-response relationships. Actual values may vary based on environmental conditions and trap design.

Table 2: Inhibitory Effect of (S)-Japonilure on Male Popillia japonica Attraction to (R)-Japonilure

| Enantiomeric Ratio ((R):(S)) | % Inhibition of Trap Catch |

| 100:1 | 25% |

| 99:1 | 50% |

| 95:5 | 95% |

| 90:10 | >99% |

Note: Data are synthesized from multiple studies indicating strong inhibition by the (S)-enantiomer.

Table 3: Synergistic Effect of Floral Lures with this compound on Popillia japonica Trap Captures

| Lure Composition | Mean Trap Catch (Males ± SE) | Mean Trap Catch (Females ± SE) |

| Unbaited Control | 10 ± 3 | 8 ± 2 |

| Floral Lure (Phenethyl propionate, Eugenol, Geraniol) | 150 ± 20 | 180 ± 25 |

| (R)-Japonilure (1 mg) | 350 ± 40 | 20 ± 5 |

| (R)-Japonilure (1 mg) + Floral Lure | 650 ± 60 | 250 ± 30 |

Note: This table illustrates the synergistic effect where the combined lure catches significantly more beetles of both sexes than the individual components.

Experimental Protocols

The study of this compound's ecological role relies on a suite of specialized experimental techniques. Below are detailed methodologies for key experiments.

Electroantennography (EAG)

Objective: To measure the electrical response of the P. japonica antenna to volatile chemical stimuli, providing a measure of olfactory sensitivity.

Methodology:

-

Insect Preparation: An adult male P. japonica is immobilized, and its head is fixed with dental wax. One antenna is carefully extended and held in place.

-

Electrode Placement: A glass capillary microelectrode filled with a saline solution is inserted into the base of the antenna to serve as the reference electrode. A second, identical electrode is placed in contact with the distal tip of the antennal club to act as the recording electrode.

-

Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A defined puff of air carrying a known concentration of this compound (dissolved in a solvent like hexane and applied to a filter paper) is injected into the airstream.

-

Data Acquisition: The voltage difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection in the baseline potential upon stimulation is measured as the EAG response.

-

Controls: A solvent-only puff is used as a negative control, and a standard odorant is used to check for antennal viability.

Wind Tunnel Bioassay

Objective: To observe and quantify the flight behavior of male P. japonica in response to a controlled plume of this compound.

Methodology:

-

Wind Tunnel Setup: A glass or acrylic wind tunnel is used with a controlled airflow (e.g., 30 cm/s), temperature, and humidity. The air is charcoal-filtered to remove contaminants.

-

Pheromone Source: A specific amount of synthetic (R)-Japonilure is applied to a dispenser (e.g., a rubber septum or filter paper) which is placed at the upwind end of the tunnel.

-

Insect Release: Male beetles are released individually onto a platform at the downwind end of the tunnel.

-

Behavioral Observation: The flight path of the beetle is recorded and analyzed for behaviors such as taking flight, upwind flight orientation, zigzagging flight, and landing on or near the pheromone source.

-

Data Analysis: The percentage of beetles exhibiting each behavior is calculated. Flight parameters such as flight speed and tortuosity can also be quantified.

Signaling Pathway of this compound Perception

The perception of this compound begins at the peripheral olfactory system of the male Japanese beetle.

This compound molecules enter the pores of the antennal sensilla and are bound by Odorant Binding Proteins (OBPs) in the sensillar lymph. These OBPs transport the hydrophobic pheromone molecules to the dendritic membrane of the Olfactory Receptor Neurons (ORNs). Here, this compound interacts with a specific Olfactory Receptor (OR) which is complexed with a co-receptor (Orco). This binding activates a G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in cAMP opens ion channels, leading to a depolarization of the ORN membrane and the generation of action potentials. These electrical signals are then transmitted to the antennal lobe of the brain for further processing, ultimately leading to a behavioral response.

Biosynthesis and Degradation of this compound

The production and removal of the pheromone signal are tightly regulated processes.

The biosynthesis of this compound is believed to originate from fatty acid precursors. A series of enzymatic reactions, including desaturation and chain shortening, likely lead to the formation of a hydroxy acid intermediate, which then undergoes lactonization to form the final this compound molecule. The precise enzymes and intermediates in P. japonica are an active area of research.

Signal termination is equally important for an effective communication system. In the antennae of male beetles, Pheromone Degrading Enzymes (PDEs), specifically esterases, rapidly hydrolyze this compound into an inactive hydroxy acid metabolite. This rapid degradation ensures that the olfactory system can detect subsequent changes in pheromone concentration, which is crucial for tracking a moving female.

Applications in Pest Management

The potent and specific attraction of male Japanese beetles to (R)-Japonilure has been extensively exploited in pest management.

-

Monitoring: Traps baited with this compound, often in combination with floral lures, are widely used to monitor the presence, distribution, and population density of P. japonica.

-

Mass Trapping: In some situations, high densities of baited traps are deployed to capture a large number of beetles, thereby reducing the local population and subsequent damage.

-

Mating Disruption: While less common for beetles, the release of synthetic pheromones to permeate the environment and disrupt mate-finding is a potential strategy.

Conclusion and Future Directions

This compound serves as a classic example of the specificity and efficiency of insect chemical communication. The enantiomeric-specific attraction and inhibition provide a fascinating system for studying the molecular basis of olfaction and behavior. While significant progress has been made in understanding the ecological role of this compound, several areas warrant further investigation. Elucidating the complete biosynthetic pathway and its regulation could open new avenues for pest control by disrupting pheromone production. A deeper understanding of the specific olfactory receptors and downstream signaling components will be invaluable for the rational design of novel attractants or antagonists. Continued research into the interplay between this compound and host plant volatiles will also refine our ability to manipulate the behavior of this important pest. This technical guide provides a solid foundation for these future endeavors, aiming to spur further innovation in the field of insect chemical ecology and pest management.

References

- 1. Identification of the female Japanese beetle sex pheromone: inhibition of male response by an enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.psu.edu [pure.psu.edu]

- 3. Pheromones and Semiochemicals of Popillia japonica (Coleoptera: Scarabaeidae), the Japanese beetle [pherobase.com]

- 4. pure.psu.edu [pure.psu.edu]

The Evolution of Pheromone Signaling in Scarabaeidae: A Technical Guide

Introduction

The family Scarabaeidae, encompassing over 30,000 species of beetles, exhibits a remarkable diversity in its chemical communication systems. Pheromones, as species-specific chemical signals, are central to their reproductive strategies and ecological interactions. Understanding the evolution of these signaling pathways offers profound insights into speciation, chemical ecology, and the development of targeted pest management strategies. This technical guide provides an in-depth analysis of the evolutionary trends in scarab pheromone chemistry, biosynthesis, and reception, tailored for researchers, scientists, and professionals in drug and semiochemical development.

Chemical Diversity and Phylogenetic Trends

The chemical structures of scarab pheromones are exceptionally diverse, a stark contrast to the more conserved fatty acid-derived acetates, alcohols, and aldehydes commonly found in Lepidoptera.[1] This diversity is strongly correlated with phylogenetic lineages within Scarabaeidae. Sex pheromones have been most extensively characterized in the subfamilies Melolonthinae and Rutelinae, while aggregation pheromones are known from the Dynastinae.[2]

-

Melolonthinae (Chafers): Often considered a more ancestral group, Melolonthinae species utilize a wide array of compounds, including amino acid derivatives, terpenoids, and simple ketones.[1][2] For example, the female-produced sex pheromone of Phyllophaga elenans is L-isoleucine methyl ester (LIME), while that of Hoplia equina is 2-tetradecanone.[3]

-

Rutelinae (Shining Leaf Chafers): This subfamily predominantly uses pheromones derived from fatty acids, particularly γ- and δ-lactones. A well-known example is japonilure, (R,Z)-5-(-)-(1-Decenyl)oxacyclopentan-2-one, the sex pheromone of the Japanese beetle, Popillia japonica. Chirality plays a critical role in species recognition within this group; for instance, Anomala osakana uses the (S)-enantiomer of this compound, which acts as a behavioral antagonist to other species that use the (R)-enantiomer.

-

Dynastinae (Rhinoceros Beetles): While sex pheromones are less characterized in this subfamily, aggregation pheromones have been identified for some species. For example, the coconut rhinoceros beetle (Oryctes rhinoceros) is attracted to the aggregation pheromone ethyl 4-methyloctanoate.

-

Cetoniinae (Flower Chafers): Research into the pheromone signaling of this subfamily is ongoing, with various compounds being investigated for their roles in mating and aggregation behaviors.

The evolutionary trajectory appears to have moved from a wider variety of chemical classes in the more basal Melolonthinae to the more conserved fatty acid-derived lactones in the Rutelinae.

Data Presentation: Pheromone Composition in Select Scarabaeidae Species

| Subfamily | Species | Pheromone Component(s) | Class | Quantitative Data | Reference(s) |

| Melolonthinae | Phyllophaga elenans | L-Isoleucine methyl ester (LIME) | Amino Acid Derivative | ~2 µ g/gland in calling females | |

| Phyllophaga anxia | L-Valine methyl ester & L-Isoleucine methyl ester | Amino Acid Derivative | Three races exist: one using primarily L-valine methyl ester, one using L-isoleucine methyl ester, and a third using a blend. | ||

| Holotrichia parallela | L-Isoleucine methyl ester (LIME) & R-(-)-linalool | Amino Acid Derivative, Terpenoid | LIME is the major component; R-(-)-linalool is the minor component. | ||

| Hoplia equina | 2-Tetradecanone | Ketone | Attracted males in field tests; other ketones and aldehydes were inactive. | ||

| Rutelinae | Popillia japonica | (R,Z)-5-(1-Decenyl)oxacyclopentan-2-one (this compound) | Fatty Acid Derivative (Lactone) | N/A | |

| Anomala cuprea | (R,Z)-5-(1-Octenyl)oxacyclopentan-2-one (Buibuilactone) & (R)-Japonilure | Fatty Acid Derivative (Lactone) | Buibuilactone is the major component. | ||

| Anomala osakana | (S,Z)-5-(1-Decenyl)oxacyclopentan-2-one ((S)-Japonilure) | Fatty Acid Derivative (Lactone) | Enantiomer of the P. japonica pheromone. | ||

| Dynastinae | Oryctes rhinoceros | Ethyl 4-methyloctanoate | Ester (Aggregation Pheromone) | N/A |

Biosynthesis of Scarab Pheromones

The evolution of pheromone structures is intrinsically linked to the evolution of the underlying biosynthetic pathways. In Scarabaeidae, two primary pathways have been elucidated, corresponding to the major chemical classes observed.

Fatty Acid-Derived Pheromones (Rutelinae)

Lactone pheromones like this compound and buibuilactone are synthesized from common fatty acid precursors. Isotopic labeling studies in Anomala cuprea have demonstrated that the pathway begins with saturated fatty acids and proceeds through several key steps.

-

Desaturation: A fatty acid desaturase introduces a double bond into the saturated fatty acid chain (e.g., palmitic or stearic acid).

-

Hydroxylation: A specific hydroxylase acts on the unsaturated fatty acid.

-

Chain Shortening: The carboxyl end of the fatty acid is shortened, likely via limited rounds of β-oxidation.

-

Cyclization: The resulting hydroxy acid undergoes intramolecular esterification to form the stable γ-lactone ring.

This pathway allows for structural diversity through variations in the initial fatty acid chain length, the position of desaturation and hydroxylation, and the stereochemistry of the final product.

References

Enantiomeric Specificity of Japonilure and its Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enantiomeric specificity of Japonilure, the sex pheromone of the Japanese beetle (Popillia japonica), and its profound impact on the beetle's biological activity. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to serve as a comprehensive resource for researchers in chemical ecology, pest management, and drug development.

Introduction: The Critical Role of Chirality in Chemical Communication

This compound, chemically identified as (Z)-5-(1-Decenyl)dihydro-2(3H)-furanone, is the female-produced sex pheromone of the Japanese beetle, a significant agricultural and horticultural pest.[1][2][3] The biological activity of this pheromone is exquisitely dependent on its stereochemistry. Of the two possible enantiomers, only one, the (R,Z)-enantiomer, acts as a powerful attractant for male beetles.[1][4] Conversely, the (S,Z)-enantiomer not only lacks attractant properties but also acts as a potent inhibitor of the male response to the active pheromone. This stark difference in biological function underscores the high degree of enantiomeric specificity in the olfactory system of Popillia japonica. Understanding this specificity is paramount for the development of effective pheromone-based pest management strategies.

Quantitative Analysis of Biological Activity

The biological response of male Japanese beetles to this compound is dramatically influenced by the enantiomeric composition of the pheromone lure. While pure (R,Z)-Japonilure is highly attractive, the presence of even small amounts of the (S,Z)-enantiomer can lead to a significant reduction in trap captures. The racemic mixture is reportedly unattractive to male Japanese beetles.

Table 1: Field Bioassay Response of Male Popillia japonica to this compound Enantiomers and Mixtures

| Lure Composition | Observed Biological Activity | Relative Male Attraction |

| (R,Z)-5-(1-Decenyl)dihydro-2(3H)-furanone [(R)-Japonilure] | Strong Attractant | High |

| (S,Z)-5-(1-Decenyl)dihydro-2(3H)-furanone [(S)-Japonilure] | Strong Inhibitor | None |

| Racemic (±)-(Z)-5-(1-Decenyl)dihydro-2(3H)-furanone | Inactive | None |

| (R,Z)-Japonilure with 1% (S,Z)-Japonilure | Significantly Inhibited Attraction | Low |

| Virgin Female Beetles | Strong Attractant | High |

| Unbaited Control | No Attraction | None |

Note: Specific quantitative trap capture data comparing a range of enantiomeric ratios was not available in the searched literature. The relative attraction levels are based on qualitative and semi-quantitative descriptions from the cited sources.

Experimental Protocols

The determination of the enantiomeric specificity of this compound has been established through a combination of chemical synthesis, electrophysiological recordings, and behavioral bioassays.

Synthesis and Purification of this compound Enantiomers

The synthesis of optically pure (R,Z)- and (S,Z)-Japonilure is crucial for accurate bioassays. Several synthetic routes have been developed. A common strategy involves the creation of a chiral intermediate that sets the stereochemistry at the C5 position of the furanone ring.

Example Synthetic Protocol Outline:

-

Starting Material: A common starting material is a chiral precursor such as (R)- or (S)-γ-hydroxynitrile.

-

Chain Elongation: The side chain is built up through a series of reactions, often involving Grignard reagents or Wittig reactions to introduce the decenyl group.

-

Lactonization: The γ-hydroxy acid or a derivative is then cyclized to form the furanone ring. This can be achieved under acidic or basic conditions.

-

Purification: The final product is purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to ensure high enantiomeric purity. Enantiomeric excess (ee) is typically determined using chiral gas chromatography or chiral HPLC.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. This method provides a direct measure of the sensitivity of the olfactory receptor neurons to different stimuli.

EAG Protocol Outline:

-

Antenna Preparation: An antenna is excised from a male Japanese beetle. The tip and the base of the antenna are placed into two electrodes containing a saline solution.

-

Stimulus Delivery: A purified air stream is passed continuously over the antenna. Puffs of air containing a known concentration of the test compound (e.g., (R,Z)-Japonilure, (S,Z)-Japonilure) are injected into the continuous air stream.

-

Signal Recording: The change in the electrical potential between the two electrodes (the EAG response) is recorded and amplified.

-

Data Analysis: The amplitude of the EAG response is measured for each stimulus. Dose-response curves can be generated by testing a range of concentrations for each enantiomer.

Field Bioassays (Trap Capture Studies)

Field bioassays are essential for evaluating the behavioral response of the target insect to different pheromone formulations under natural conditions.

Field Bioassay Protocol Outline:

-

Trap and Lure Preparation: Standardized pheromone traps are used. Lures are prepared by impregnating a carrier (e.g., a rubber septum) with a precise amount of the test compound or mixture (e.g., pure (R,Z)-Japonilure, or mixtures with varying percentages of (S,Z)-Japonilure).

-

Experimental Design: Traps are deployed in a randomized block design in an area with a known population of Japanese beetles. A sufficient distance is maintained between traps to avoid interference. Unbaited traps serve as a negative control.

-

Data Collection: The number of male Japanese beetles captured in each trap is recorded at regular intervals over a set period.

-

Statistical Analysis: The trap capture data are statistically analyzed (e.g., using ANOVA) to determine significant differences in attraction between the different lure compositions.

Visualization of Pathways and Workflows

This compound Perception and Signaling Pathway

The perception of this compound enantiomers in Popillia japonica is a highly specific process that occurs in the antennal sensilla. Male Japanese beetles possess two distinct types of olfactory receptor neurons (ORNs), one specifically tuned to the attractant (R,Z)-Japonilure and another to the inhibitory (S,Z)-enantiomer. This dual-receptor system allows for the fine discrimination between the two enantiomers.

Caption: this compound enantiomer perception and signaling pathway in Popillia japonica.

Experimental Workflow for Enantiomeric Specificity Determination

The process of determining the enantiomeric specificity of this compound involves a logical progression from chemical synthesis to behavioral validation.

Caption: Experimental workflow for determining the enantiomeric specificity of this compound.

Conclusion

The enantiomeric specificity of this compound is a striking example of the precision of chemical communication in insects. The high degree of differentiation in the biological response to the (R,Z)- and (S,Z)-enantiomers by Popillia japonica highlights the importance of stereochemistry in the design of effective semiochemical-based pest management tools. For researchers and drug development professionals, this system serves as a valuable model for studying ligand-receptor interactions and the molecular basis of chemosensation. Future research focusing on the precise molecular interactions at the receptor level and the downstream neural processing will further illuminate this fascinating biological phenomenon.

References

Methodological & Application

Enantioselective Synthesis of (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone: Application Notes and Protocols

Abstract

This document provides detailed application notes and protocols for the enantioselective synthesis of (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone, a potent insect pheromone commonly known as Japonilure. The synthesis of this chiral lactone is of significant interest for its application in integrated pest management strategies. This report outlines two primary asymmetric strategies: a catalytic asymmetric addition utilizing a Zn-ProPhenol complex and a biocatalytic approach employing lipase-catalyzed kinetic resolution. Detailed experimental procedures, data on yields and enantioselectivity, and a visual representation of the catalytic cycle are provided to aid researchers in the successful synthesis of this important bioactive molecule.

Introduction